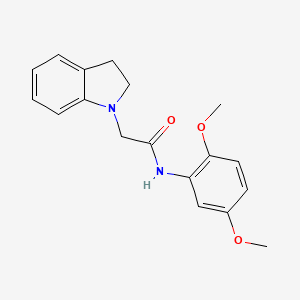
N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide” is a complex organic compound. It contains an indoline group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring), an amide group (consisting of a carbonyl group (C=O) linked to a nitrogen atom), and a phenyl group with two methoxy groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indoline and phenyl precursors. The 2,5-dimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The amide group could be introduced in a later step, possibly through the reaction of an acid chloride with an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indoline group is likely to contribute significantly to the compound’s three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to yield an acid and an amine . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a complex organic molecule, it is likely to be a solid at room temperature. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility properties .
Aplicaciones Científicas De Investigación
Enzymatic Modification and Antioxidant Capacity Research on 2,6-dimethoxyphenol, a compound structurally related to N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide, highlights its potential in enzymatic modification for creating compounds with higher antioxidant capacity. Laccase-mediated oxidation of dimethoxyphenol has led to the synthesis of dimers exhibiting significant antioxidant activities, suggesting potential applications in developing bioactive compounds for health and pharmaceutical uses (Adelakun et al., 2012).
Molecular Docking and Antimicrobial Activities Indole analogs, including N-substituted indole derivatives, are recognized for their diverse biological activities, encompassing antioxidant, anti-HIV, and anti-cancer properties. The synthesis and characterization of these compounds, followed by molecular docking studies, reveal their potential as therapeutic agents. Such research underscores the value of exploring this compound analogs for similar applications (Al-Ostoot et al., 2019).
Chemical Functionalities Improvement The optimization of chemical functionalities in indole-2-carboxamides to enhance allosteric modulation for receptors, such as the cannabinoid receptor 1 (CB1), exemplifies another research avenue. Modifications in the indole scaffold have been shown to significantly affect binding affinity and cooperativity, indicating that structural analogs like this compound could be valuable in the design of novel allosteric modulators (Khurana et al., 2014).
Photophysical Properties and Material Science The study of diarylethene dimer derivatives, incorporating indole units, for their two-photon photochromic reactivity and TPA cross-sections, presents an intriguing application in material sciences. Such compounds demonstrate promising photophysical properties for advanced material design, suggesting potential research interest in analogs of this compound for optical and electronic applications (Saita et al., 2005).
Direcciones Futuras
The study of novel indoline derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential therapeutic properties . Further studies could explore the synthesis, characterization, and biological activity of this compound.
Mecanismo De Acción
Target of Action
N-(2,5-Dimethoxyphenyl)-2-indolinylethanamide, as an indole derivative, has been found to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of biological targets, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to a variety of biological changes . For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that indole derivatives are extensively metabolized, with various metabolites being identified .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURBZWNSTYQNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
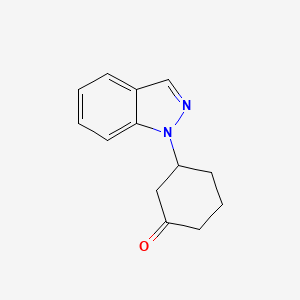


![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
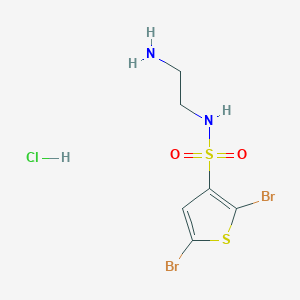
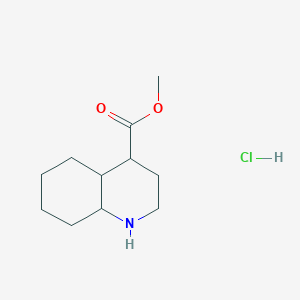
![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
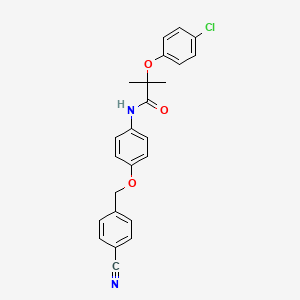
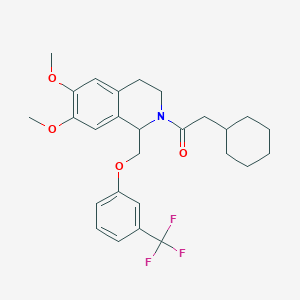
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
